Cas no 1564807-86-8 (3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide)

3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- 1H-Pyrazole-4-sulfonamide, 3-bromo-1,5-dimethyl-
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- MDL: MFCD24306530
- インチ: 1S/C5H8BrN3O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3,(H2,7,10,11)
- InChIKey: ODYPOXDBLQNIDW-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C)=C(S(N)(=O)=O)C(Br)=N1
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-281946-0.05g |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide |
1564807-86-8 | 95% | 0.05g |
$229.0 | 2023-09-09 | |
Enamine | EN300-281946-5.0g |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide |
1564807-86-8 | 95% | 5.0g |
$2858.0 | 2023-03-01 | |
Enamine | EN300-281946-0.25g |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide |
1564807-86-8 | 95% | 0.25g |
$487.0 | 2023-09-09 | |
1PlusChem | 1P01KUBV-500mg |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide |
1564807-86-8 | 95% | 500mg |
$1012.00 | 2024-06-20 | |
1PlusChem | 1P01KUBV-250mg |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide |
1564807-86-8 | 95% | 250mg |
$664.00 | 2024-06-20 | |
A2B Chem LLC | BA51243-5g |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide |
1564807-86-8 | 95% | 5g |
$3044.00 | 2024-04-20 | |
Aaron | AR01KUK7-50mg |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide |
1564807-86-8 | 95% | 50mg |
$340.00 | 2025-02-14 | |
1PlusChem | 1P01KUBV-10g |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide |
1564807-86-8 | 95% | 10g |
$5298.00 | 2024-06-20 | |
A2B Chem LLC | BA51243-10g |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide |
1564807-86-8 | 95% | 10g |
$4494.00 | 2024-04-20 | |
Aaron | AR01KUK7-1g |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide |
1564807-86-8 | 95% | 1g |
$1381.00 | 2025-02-14 |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamideに関する追加情報
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1564807-86-8): A Comprehensive Overview
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1564807-86-8) is a specialized heterocyclic sulfonamide compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique molecular structure combining bromine substitution with sulfonamide functionality, making it particularly valuable for medicinal chemistry applications and crop protection formulations.
The compound's molecular formula C6H10BrN3O2S reveals its moderate molecular weight (268.13 g/mol) and balanced physicochemical properties. Researchers particularly value the bromine atom at position 3 and the sulfonamide group at position 4 of the pyrazole ring, which contribute to its diverse reactivity profile. These structural features make 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide an excellent building block for designing more complex molecules with potential biological activity.
In pharmaceutical applications, this compound serves as a key intermediate for developing enzyme inhibitors and receptor modulators. The sulfonamide moiety is particularly significant as it mimics natural biological substrates, allowing for targeted interactions with various proteins and enzymes. Recent studies have explored its potential in creating novel anti-inflammatory agents and antimicrobial compounds, addressing growing concerns about antibiotic resistance and chronic inflammatory conditions.
The agrochemical industry utilizes 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide in developing next-generation crop protection agents. Its structural features contribute to improved pesticidal activity while maintaining favorable environmental profiles. Researchers are particularly interested in its potential for creating systemic fungicides that can protect plants from internal infections, a critical need in modern agriculture facing climate change challenges.
Synthetic routes to 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involve multi-step organic synthesis starting from commercially available pyrazole precursors. The bromination step requires careful control to ensure selective substitution at the desired position, while the sulfonamide introduction involves sulfonation followed by amidation. Process optimization continues to be an active area of research to improve yields and reduce environmental impact.
Analytical characterization of this compound typically employs HPLC for purity assessment, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. The crystalline nature of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide allows for detailed X-ray crystallographic analysis, providing valuable insights into its molecular conformation and potential interaction sites.
Market demand for 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide has shown steady growth, particularly from contract research organizations and specialty chemical manufacturers. The compound's versatility as a pharmaceutical intermediate and its potential in agrochemical innovation continue to drive interest. Current pricing reflects its status as a high-value specialty chemical, with costs varying based on purity requirements and order quantities.
Storage and handling recommendations for 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide emphasize protection from moisture and extreme temperatures. Standard laboratory precautions apply, including the use of personal protective equipment and proper ventilation systems. The compound demonstrates good stability under recommended storage conditions, making it practical for research and industrial applications.
Recent patent literature reveals growing interest in 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, particularly in applications related to kinase inhibition and plant disease control. Several pharmaceutical companies have incorporated this scaffold into their drug discovery programs, recognizing its potential for addressing unmet medical needs. Similarly, agricultural innovators are exploring its use in developing resistance-breaking formulations against evolving plant pathogens.
Environmental and toxicological studies on 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide indicate that it requires responsible handling like many organobromine compounds. Ongoing research aims to better understand its ecotoxicological profile and biodegradation pathways, particularly for potential agricultural applications. These studies contribute to the development of safer and more sustainable chemical solutions.
The future outlook for 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide appears promising, with potential expansions into material science applications and specialty chemical formulations. Its unique combination of structural features continues to inspire innovation across multiple scientific disciplines. As synthetic methodologies advance and biological understanding deepens, this compound will likely play an increasingly important role in addressing contemporary scientific and technological challenges.
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